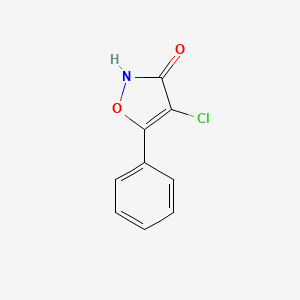

4-Chloro-5-phenylisoxazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-phenylisoxazol-3-ol is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-5-phenylisoxazol-3-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cycloaddition reactions using nitrile oxides and alkynes under hypervalent iodine catalysis, as demonstrated in isoxazole syntheses (e.g., cycloaddition of nitrile oxides to terminal alkynes at 0–25°C in dichloromethane). Post-synthesis, chlorination with reagents like phosphorus pentachloride (PCl₅) introduces the chloro group. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

- Data Analysis : Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2 eq. chlorinating agent) to minimize byproducts. Yield improvements (from ~40% to >70%) are achievable by controlling temperature and solvent polarity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenyl), isoxazole protons (δ 6.1–6.5 ppm), and hydroxyl protons (broad signal at δ 9–12 ppm).

- IR : Confirm O–H stretch (~3200 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹).

- HRMS : Validate molecular weight (e.g., C₉H₆ClNO₂: [M+H]⁺ calc. 196.0064, observed 196.0067).

- Troubleshooting : Discrepancies in hydroxyl proton integration may arise from hydrogen bonding; use DMSO-d₆ to sharpen signals .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) vs. nonpolar solvents (hexane) using gravimetric analysis.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the isoxazole ring, while neutral/basic conditions preserve integrity.

- Data Interpretation : Degradation products (e.g., chlorophenol derivatives) can be identified via LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Use Suzuki-Miyaura coupling with Pd catalysts to functionalize the phenyl ring. Compare reactivity with/without electron-withdrawing (Cl) groups.

- DFT Calculations : Analyze HOMO/LUMO energies to predict regioselectivity. Chloro substituents lower LUMO, enhancing electrophilic attack at the 5-position.

Q. What crystallographic techniques resolve hydrogen-bonding patterns and molecular packing in this compound?

- Methodology :

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).

- Graph-Set Analysis : Classify hydrogen bonds (e.g., O–H···N motifs) and π-π stacking interactions.

- Findings : The hydroxyl group forms intermolecular H-bonds with adjacent isoxazole N-atoms, creating a dimeric structure. Chlorine participates in weak Cl···π interactions .

Q. How can conflicting literature data on synthetic yields and byproducts be reconciled?

- Case Study : reports ~70% yield for analogous isoxazoles, while notes ~40% for chlorinated derivatives.

- Resolution : Differences arise from chlorination efficiency and purification methods. Validate via control experiments (e.g., varying PCl₅ equivalents) and LC-MS to quantify byproducts (e.g., over-chlorinated species) .

Q. What in vitro assays assess the bioactivity of this compound as a kinase inhibitor or antimicrobial agent?

- Methodology :

- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains.

Q. Methodological Challenges and Solutions

Q. How to address low purity in crude this compound after synthesis?

- Solution : Use orthogonal purification (e.g., sequential column chromatography and recrystallization). For persistent impurities (e.g., dimeric byproducts), employ preparative HPLC with a C18 column .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Approach :

Properties

CAS No. |

31561-97-4 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.6 g/mol |

IUPAC Name |

4-chloro-5-phenyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C9H6ClNO2/c10-7-8(13-11-9(7)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) |

InChI Key |

OPIPZCZPEIQXSO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NO2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NO2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.